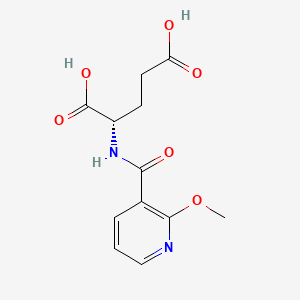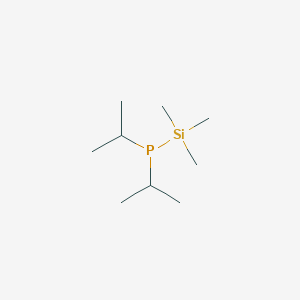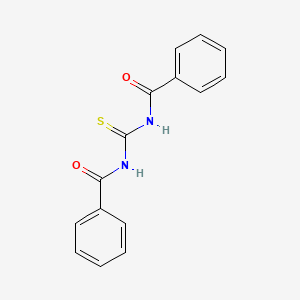
2-(Methylsulfanyl)dodecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)dodecanoic acid is a novel fatty acid derivative characterized by the presence of a methylsulfanyl group attached to the second carbon of a dodecanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)dodecanoic acid typically involves the reaction of methyl dodecanoate with lithium diisopropylamide and dimethyldisulfide in tetrahydrofuran (THF). This is followed by saponification with potassium hydroxide in ethanol . The reaction conditions are carefully controlled to ensure the successful introduction of the methylsulfanyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents and solvents makes this process feasible for larger-scale production.
化学反応の分析
Types of Reactions: 2-(Methylsulfanyl)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methylsulfanyl group.
科学的研究の応用
2-(Methylsulfanyl)dodecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its cytotoxic properties are being explored for therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(Methylsulfanyl)dodecanoic acid exerts its effects involves the interaction of the methylsulfanyl group with cellular components. This interaction can disrupt cellular processes, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce cell death in leukemia cell lines suggests it may interfere with critical cellular functions .
類似化合物との比較
2-(Methylsulfanyl)decanoic acid: Similar structure but with a shorter carbon chain.
Dodecanoic acid: Lacks the methylsulfanyl group.
2-Methoxylated fatty acids: Similar in structure but with a methoxy group instead of a methylsulfanyl group.
Uniqueness: 2-(Methylsulfanyl)dodecanoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and biological activities. This makes it more cytotoxic to certain cell lines compared to its analogs .
特性
CAS番号 |
72324-91-5 |
|---|---|
分子式 |
C13H26O2S |
分子量 |
246.41 g/mol |
IUPAC名 |
2-methylsulfanyldodecanoic acid |
InChI |
InChI=1S/C13H26O2S/c1-3-4-5-6-7-8-9-10-11-12(16-2)13(14)15/h12H,3-11H2,1-2H3,(H,14,15) |
InChIキー |
SWJZYEQEYSMNRQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C(=O)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
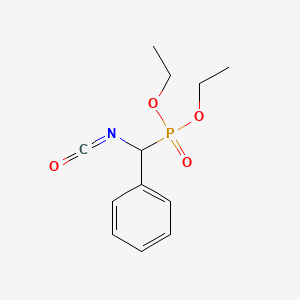
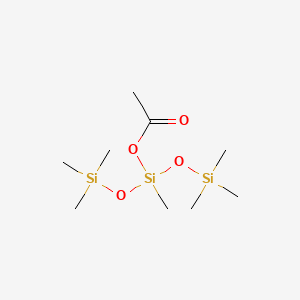
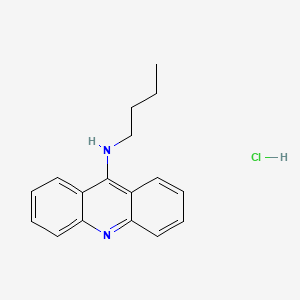
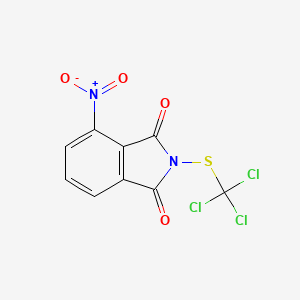
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
